2-Propoxybenzonitrile

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

2-Propoxybenzonitrile (CAS 6609-58-1) is an ortho-substituted alkoxybenzonitrile with the molecular formula C10H11NO. It serves as a versatile aromatic building block, particularly noted for its role as a lipophilic intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitor analogues and other pharmaceutical candidates.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 6609-58-1
Cat. No. B1586574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxybenzonitrile
CAS6609-58-1
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C#N
InChIInChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7H2,1H3
InChIKeyWLODJVVNLOYYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxybenzonitrile (CAS 6609-58-1): A Critical Lipophilic Building Block for PDE5 Inhibitor Synthesis and Medicinal Chemistry


2-Propoxybenzonitrile (CAS 6609-58-1) is an ortho-substituted alkoxybenzonitrile with the molecular formula C10H11NO . It serves as a versatile aromatic building block, particularly noted for its role as a lipophilic intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitor analogues and other pharmaceutical candidates . Its key physicochemical properties include a density of 1.02 g/cm³, a boiling point of 101°C at 1 mmHg, and a calculated LogP of approximately 2.35, indicating significant lipophilicity .

Why 2-Propoxybenzonitrile (6609-58-1) Cannot Be Arbitrarily Replaced by Other Alkoxybenzonitrile Isomers


Substitution among alkoxybenzonitrile isomers or homologues is not scientifically sound due to regiospecific reactivity and divergent physicochemical properties. The ortho-substitution pattern of 2-propoxybenzonitrile (6609-58-1) directly influences its steric and electronic environment, impacting downstream coupling efficiencies and target binding conformations . For instance, para-substituted 4-propoxybenzonitrile (60758-84-1) exhibits different solubility and molecular recognition profiles, making it unsuitable as a direct drop-in replacement . Furthermore, alterations in alkoxy chain length (e.g., ethoxy vs. propoxy) significantly affect lipophilicity (LogP) and metabolic stability, which are critical parameters in drug design .

Quantitative Differentiation of 2-Propoxybenzonitrile (6609-58-1) vs. Analogues


Synthesis Yield: A Comparative Overview of Available Routes for 2-Propoxybenzonitrile

Multiple synthetic routes to 2-propoxybenzonitrile have been reported, with yields ranging from 52% to 95% depending on the methodology . A patent procedure (US6362178B1) using triethylaluminium in hexane with ammonium chloride achieves a 52% yield , while alternative methods cited in literature report yields up to 85-95% . In comparison, 4-propoxybenzonitrile synthesis typically reports yields around 98% using potassium carbonate in DMF at 70°C for 12h . The ortho-substitution in 2-propoxybenzonitrile introduces steric hindrance, which may account for the lower yields observed in some methods .

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Lipophilicity (LogP): Quantified Impact on Drug Design Parameters

The calculated LogP for 2-propoxybenzonitrile is 2.347, which is consistent with its role as a lipophilic building block . In contrast, 2-ethoxybenzonitrile exhibits a lower LogP of ~1.9, while 2-methoxybenzonitrile is even more hydrophilic with a LogP of ~1.5 . The increased lipophilicity of the propoxy derivative enhances its ability to partition into non-polar environments, a property that can be exploited to modulate membrane permeability and target engagement in drug candidates [1].

Medicinal Chemistry ADME Physicochemical Properties

Purity Profile: Comparison of Commercially Available Grades

Commercial sourcing of 2-propoxybenzonitrile (6609-58-1) typically offers purities of 95% or higher, as specified by multiple vendors . Some suppliers provide enhanced purity grades (e.g., ≥97% or ≥98%) with supporting analytical data including NMR, HPLC, and GC . This is comparable to 4-propoxybenzonitrile, which is also offered at 97-98% purity . However, the ortho-isomer may present greater synthetic challenges leading to variability in impurity profiles, making rigorous lot-specific characterization essential .

Quality Control Analytical Chemistry Procurement Specifications

Application in PDE5 Inhibitor Synthesis: A Class-Level Differentiation

2-Propoxybenzonitrile (6609-58-1) is specifically cited as a critical lipophilic intermediate in the synthesis of PDE5 inhibitor analogues . While direct IC50 data for the intermediate itself is not applicable, its ortho-propoxy substitution pattern is essential for constructing the pharmacophore of compounds that demonstrate potent PDE5 inhibition (e.g., IC50 values in the low nanomolar range for final drug candidates like sildenafil [1]). In contrast, 4-propoxybenzonitrile and 3-propoxybenzonitrile are not commonly utilized in this specific application, underscoring the regiospecific requirements of the target binding pocket .

Medicinal Chemistry Phosphodiesterase Inhibitors Drug Discovery

Boiling Point and Physical State: Practical Handling Considerations

2-Propoxybenzonitrile exhibits a boiling point of 101°C at 1 mmHg . This relatively high boiling point under reduced pressure indicates a stable liquid state at ambient conditions, facilitating straightforward handling and storage. In comparison, 4-propoxybenzonitrile has a reported boiling point of approximately 278.6°C at 760 mmHg , which translates to a higher temperature requirement for distillation. The ortho-isomer's physical properties may influence solvent selection and purification strategies in the laboratory.

Physicochemical Properties Laboratory Handling Safety

Safety and Hazard Profile: Comparative Risk Assessment

2-Propoxybenzonitrile (6609-58-1) is classified as harmful upon inhalation, skin contact, and ingestion (H302, H312, H332) and causes skin and eye irritation (H315, H319) and respiratory irritation (H335) . This hazard profile is consistent with many alkoxybenzonitriles; for example, 4-propoxybenzonitrile carries similar GHS warnings . However, the ortho-isomer may present unique toxicological nuances due to its substitution pattern, though direct comparative toxicology data are not available in the open literature [1].

Occupational Safety Regulatory Compliance Risk Management

High-Value Application Scenarios for 2-Propoxybenzonitrile (CAS 6609-58-1)


Synthesis of PDE5 Inhibitor Analogues for Medicinal Chemistry Programs

Utilize 2-propoxybenzonitrile as a regiospecific lipophilic building block to construct PDE5 inhibitor scaffolds. Its ortho-propoxy group is essential for achieving the desired binding conformation and pharmacokinetic profile . This compound is particularly valuable when exploring structure-activity relationships (SAR) around alkoxy chain length and substitution pattern .

Building Block for Ortho-Substituted Aromatic Libraries in Fragment-Based Drug Discovery

Employ 2-propoxybenzonitrile as a fragment for generating diverse ortho-substituted aromatic libraries. Its calculated LogP of 2.35 provides a defined hydrophobic increment, enabling the systematic optimization of lipophilicity in lead compounds . This contrasts with para- or meta-isomers, which offer different spatial and electronic properties .

Process Development and Scale-Up Studies for Alkoxybenzonitrile Synthesis

Leverage the reported synthesis routes for 2-propoxybenzonitrile, with yields ranging from 52% to 95%, to develop and optimize scalable manufacturing processes . The ortho-substitution presents unique challenges (steric hindrance) that provide valuable learning for the production of other ortho-substituted aromatic intermediates .

Reference Standard for Analytical Method Development and Quality Control

Employ high-purity (>98%) 2-propoxybenzonitrile as a reference standard for HPLC, GC, and NMR method development and validation. Its distinct retention time and spectral characteristics facilitate accurate quantification of related impurities in complex reaction mixtures . This is essential for ensuring the quality of downstream pharmaceutical intermediates .

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